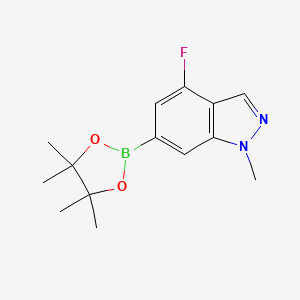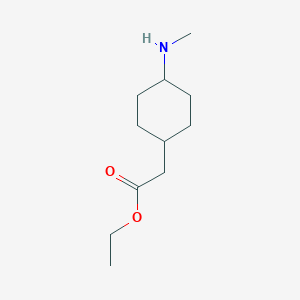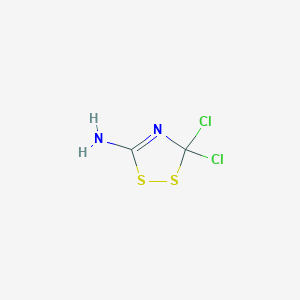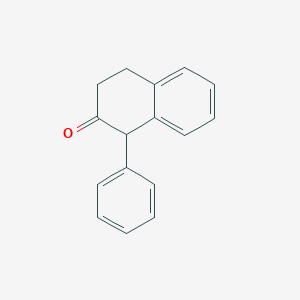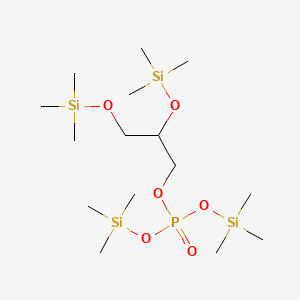
Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester is a chemical compound with the molecular formula C15H41O6PSi4 and a molecular weight of 460.7982 . This compound is also known by other names such as 2,3-bis(trimethylsilyloxy)propyl bis(trimethylsilyl) phosphate and glycerol-3-phosphate, 4TMS . It is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups.
Preparation Methods
The synthesis of phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester typically involves the reaction of phosphoric acid derivatives with trimethylsilyl reagents. One common method is the reaction of glycerol-3-phosphate with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.
Chemical Reactions Analysis
Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl groups, yielding the corresponding phosphoric acid derivative.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly for the protection of hydroxyl groups.
Biology: The compound can be used in the study of biochemical pathways involving phosphoric acid derivatives.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester involves the interaction of its trimethylsilyl groups with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester can be compared with other similar compounds such as:
Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester: This compound has a similar structure but different functional groups.
Glycerophosphoglycerol, 5TMS: Another related compound with multiple trimethylsilyl groups.
The uniqueness of this compound lies in its specific combination of trimethylsilyl groups and phosphoric acid moiety, which provides distinct chemical properties and reactivity .
Properties
CAS No. |
31038-11-6 |
|---|---|
Molecular Formula |
C15H41O6PSi4 |
Molecular Weight |
460.80 g/mol |
IUPAC Name |
2,3-bis(trimethylsilyloxy)propyl bis(trimethylsilyl) phosphate |
InChI |
InChI=1S/C15H41O6PSi4/c1-23(2,3)18-14-15(19-24(4,5)6)13-17-22(16,20-25(7,8)9)21-26(10,11)12/h15H,13-14H2,1-12H3 |
InChI Key |
OSNKBCBCOYHYNF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


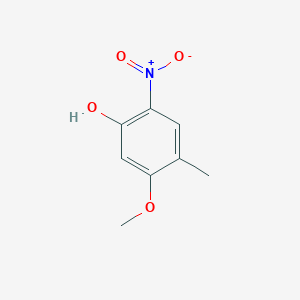
![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)
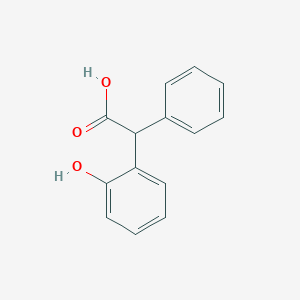
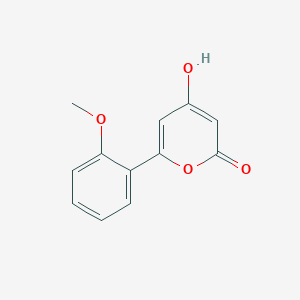
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
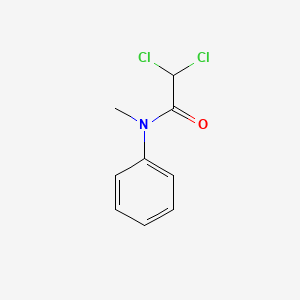
![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)


